molecular formula C8H15NO6S B13896369 (2R,4R)-2-[(1S,2R,3S)-1,2,3,4-tetrahydroxybutyl]-1,3-thiazolidine-4-carboxylic acid

(2R,4R)-2-[(1S,2R,3S)-1,2,3,4-tetrahydroxybutyl]-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B13896369
M. Wt: 253.28 g/mol
InChI Key: AGZXTDUDXXPCMJ-NEVCITSRSA-N
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Description

(2R,4R)-2-[(1S,2R,3S)-1,2,3,4-tetrahydroxybutyl]-1,3-thiazolidine-4-carboxylic acid: is a complex organic compound with a unique structure that includes a thiazolidine ring and multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-2-[(1S,2R,3S)-1,2,3,4-tetrahydroxybutyl]-1,3-thiazolidine-4-carboxylic acid typically involves multiple steps. One common method includes the reaction of a thiazolidine derivative with a tetrahydroxybutyl compound under controlled conditions. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of biocatalysts to achieve higher efficiency and yield. These methods are designed to optimize the reaction conditions and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-2-[(1S,2R,3S)-1,2,3,4-tetrahydroxybutyl]-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl groups, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2R,4R)-2-[(1S,2R,3S)-1,2,3,4-tetrahydroxybutyl]-1,3-thiazolidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. Its multiple hydroxyl groups make it a candidate for studying carbohydrate metabolism and enzyme inhibition.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in treating metabolic disorders or as a precursor for drug development.

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for creating polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (2R,4R)-2-[(1S,2R,3S)-1,2,3,4-tetrahydroxybutyl]-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds and other interactions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2R,4R)-2-[(1S,2R,3S)-1,2,3,4-tetrahydroxybutyl]-1,3-thiazolidine-4-carboxylic acid include other thiazolidine derivatives and polyhydroxy compounds. Examples include:

    Thiazolidine-4-carboxylic acid: A simpler thiazolidine derivative with fewer hydroxyl groups.

    Tetrahydroxybutyl derivatives: Compounds with similar hydroxyl group arrangements but different core structures.

Uniqueness

The uniqueness of this compound lies in its combination of a thiazolidine ring and multiple hydroxyl groups. This structure provides a versatile platform for various chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H15NO6S

Molecular Weight

253.28 g/mol

IUPAC Name

(2R,4R)-2-[(1S,2R,3S)-1,2,3,4-tetrahydroxybutyl]-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C8H15NO6S/c10-1-4(11)5(12)6(13)7-9-3(2-16-7)8(14)15/h3-7,9-13H,1-2H2,(H,14,15)/t3-,4-,5+,6-,7+/m0/s1

InChI Key

AGZXTDUDXXPCMJ-NEVCITSRSA-N

Isomeric SMILES

C1[C@H](N[C@H](S1)[C@H]([C@@H]([C@H](CO)O)O)O)C(=O)O

Canonical SMILES

C1C(NC(S1)C(C(C(CO)O)O)O)C(=O)O

Origin of Product

United States

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